![molecular formula C12H12N2O2 B1351191 6-(4-Methoxyphenoxy)pyridin-3-amine CAS No. 219865-99-3](/img/structure/B1351191.png)
6-(4-Methoxyphenoxy)pyridin-3-amine
Overview
Description
6-(4-Methoxyphenoxy)pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has a molecular formula of C12H12N2O2. In
Scientific Research Applications
1. Copolymerization Catalyst
6-(4-Methoxyphenoxy)pyridin-3-amine derivatives, such as amine-bis(phenolate) chromium(III) chloride complexes, have been utilized as catalysts in copolymerization processes. They are particularly effective in the copolymerization of cyclohexene oxide and carbon dioxide, producing polycarbonates with low molecular weight and narrow dispersities. This suggests their potential use in creating environmentally friendly polymers (Devaine-Pressing, Dawe, & Kozak, 2015).
2. Structural Characterization in Chemistry
The compound's derivatives play a significant role in the study of protonation sites and hydrogen bonding. For instance, the structural characterization of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide salts provides insights into different molecular conformations and intermolecular hydrogen bonding patterns, crucial for understanding chemical interactions and molecular design (Böck et al., 2021).
3. Synthesis of Complex Molecules
The derivatives of 6-(4-Methoxyphenoxy)pyridin-3-amine are instrumental in synthesizing complex molecular structures. For example, in reactions involving (methoxyphenylcarbene)pentacarbonylchromium(0) with primary amines, which result in the formation of aminophenylcarbene complexes. These reactions are vital in organometallic chemistry and the creation of complex chemical structures (Fischer, Heckl, & Werner, 1971).
4. Coordination Chemistry and Magnetism
6-(4-Methoxyphenoxy)pyridin-3-amine derivatives are used in the synthesis and characterization of metal complexes, particularly in coordination chemistry. They play a crucial role in understanding the structural, electronic, and magnetic properties of these complexes. This is essential for applications in materials science, particularly in developing magnetic materials and molecular electronics (Wu et al., 2004).
5. Photophysical Studies
The compound's derivatives are significant in photophysical studies. For instance, the synthesis of 6-methoxy-N,N-bis(pyridin-2-ylmethyl)-1,2,4,5-tetrazin-3-amine and its metal complexes has contributed to understanding luminescence properties in coordination compounds. This is particularly relevant in the development of new materials for optical and electronic applications (Stetsiuk et al., 2019).
6. Antifungal Research
In biological research, derivatives of 6-(4-Methoxyphenoxy)pyridin-3-amine have been investigated for their antifungal properties. The synthesis of related compounds and their evaluation against various fungi types contribute to the development of new antifungal agents. This has potential implications for agriculture and medicine (Jafar et al., 2017).
properties
IUPAC Name |
6-(4-methoxyphenoxy)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-3-5-11(6-4-10)16-12-7-2-9(13)8-14-12/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLNKGPHCMMHMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384146 | |
Record name | 6-(4-methoxyphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenoxy)pyridin-3-amine | |
CAS RN |
219865-99-3 | |
Record name | 6-(4-methoxyphenoxy)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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